2-Chloro-1-(3-hydroxypyrrolidin-1-yl)butan-1-one
Overview
Description
2-Chloro-1-(3-hydroxypyrrolidin-1-yl)butan-1-one is a chemical compound with a molecular formula of C7H12ClNO2 and a molecular weight of 177.63 g/mol. This compound features a chloro group, a hydroxyl group, and a pyrrolidinyl ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(3-hydroxypyrrolidin-1-yl)butan-1-one typically involves the reaction of 3-hydroxypyrrolidine with chloroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the by-products and improve yield.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of catalysts and optimized reaction conditions can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-(3-hydroxypyrrolidin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chloro group can be reduced to form an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-chloro-1-(3-oxopyrrolidin-1-yl)butan-1-one or 2-chloro-1-(3-carboxy-pyrrolidin-1-yl)butan-1-one.
Reduction: Formation of 2-amino-1-(3-hydroxypyrrolidin-1-yl)butan-1-one.
Substitution: Formation of various substituted pyrrolidinyl derivatives.
Scientific Research Applications
2-Chloro-1-(3-hydroxypyrrolidin-1-yl)butan-1-one has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study biological processes involving pyrrolidinyl derivatives.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-1-(3-hydroxypyrrolidin-1-yl)butan-1-one exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological or chemical context.
Comparison with Similar Compounds
2-Chloro-1-(3-hydroxypyrrolidin-1-yl)propan-1-one: Similar structure but with a shorter carbon chain.
2-Chloro-1-(3-aminopyrrolidin-1-yl)butan-1-one: Similar structure but with an amino group instead of a hydroxyl group.
Uniqueness: 2-Chloro-1-(3-hydroxypyrrolidin-1-yl)butan-1-one is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its hydroxyl group provides reactivity that is not present in similar compounds with different substituents.
Properties
IUPAC Name |
2-chloro-1-(3-hydroxypyrrolidin-1-yl)butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c1-2-7(9)8(12)10-4-3-6(11)5-10/h6-7,11H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLCXJCHQNXMFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(C1)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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